molecular formula C13H19N3O B6601376 4-Acetamido-1-(6-methyl-2-pyridyl)piperidine CAS No. 77145-54-1

4-Acetamido-1-(6-methyl-2-pyridyl)piperidine

Cat. No. B6601376
CAS RN: 77145-54-1
M. Wt: 233.31 g/mol
InChI Key: PMTGTBYLXXKGLO-UHFFFAOYSA-N
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Patent
US04409228

Procedure details

0.042 mole of 2-chloro-6-methylpyridine, 0.056 mole of anhydrous potassium carbonate and 0.052 mole of 4-acetamidopyridine in 75 ml of sulfolane are heated to 150° C. with stirring for 24 hours, then the sulfolane is concentrated up to 1.5 of its volume, the mixture is poured into 100 ml of water and extraction is effected four times with 150 ml of diethyl ether. The organic phase is washed with water, it is dried over anhydrous sodium sulfate, concentrated to dryness and the residue is crystallised in 40 m of ethyl acetate. Thus, the 4-acetamido-1-(6-methyl-2-pyridyl)piperidine is obtained; m.p. 145° to 147° C.
Quantity
0.042 mol
Type
reactant
Reaction Step One
Quantity
0.056 mol
Type
reactant
Reaction Step One
Quantity
0.052 mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1.C(=O)([O-])[O-].[K+].[K+].[C:15]([NH:18][C:19]1[CH:24]=[CH:23][N:22]=[CH:21][CH:20]=1)(=[O:17])[CH3:16]>S1(CCCC1)(=O)=O>[C:15]([NH:18][CH:19]1[CH2:24][CH2:23][N:22]([C:2]2[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=2)[CH2:21][CH2:20]1)(=[O:17])[CH3:16] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.042 mol
Type
reactant
Smiles
ClC1=NC(=CC=C1)C
Name
Quantity
0.056 mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.052 mol
Type
reactant
Smiles
C(C)(=O)NC1=CC=NC=C1
Name
Quantity
75 mL
Type
solvent
Smiles
S1(=O)(=O)CCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the sulfolane is concentrated up to 1.5 of its volume
ADDITION
Type
ADDITION
Details
the mixture is poured into 100 ml of water and extraction
WASH
Type
WASH
Details
The organic phase is washed with water, it
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the residue is crystallised in 40 m of ethyl acetate

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(=O)NC1CCN(CC1)C1=NC(=CC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.